2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline
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Overview
Description
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a complex organic compound that features a nitro group, a phenoxy group, and a pyridinylsulfanyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline typically involves multi-step organic reactions. One common method involves the nitration of 4-phenoxyaniline, followed by the introduction of the pyridinylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy and pyridinylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.
Scientific Research Applications
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The phenoxy and pyridinylsulfanyl groups may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Shares the nitroaniline core but lacks the phenoxy and pyridinylsulfanyl groups.
4-Phenoxyaniline: Contains the phenoxy group but lacks the nitro and pyridinylsulfanyl groups.
Pyridin-4-ylsulfanyl derivatives: Compounds with similar pyridinylsulfanyl groups but different core structures.
Uniqueness
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
920285-97-8 |
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Molecular Formula |
C17H13N3O3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-nitro-4-phenoxy-5-pyridin-4-ylsulfanylaniline |
InChI |
InChI=1S/C17H13N3O3S/c18-14-10-17(24-13-6-8-19-9-7-13)16(11-15(14)20(21)22)23-12-4-2-1-3-5-12/h1-11H,18H2 |
InChI Key |
GEDYHYWYYYOMRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C(=C2)[N+](=O)[O-])N)SC3=CC=NC=C3 |
Origin of Product |
United States |
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